1-(4-methyl-2-nitrophenyl)-1H-pyrrole

Solid-state properties Purification Formulation

1-(4-Methyl-2-nitrophenyl)-1H-pyrrole (CAS 59194-20-6) is an N-arylpyrrole building block characterized by a pyrrole ring N-substituted with a 4-methyl-2-nitrophenyl moiety (C₁₁H₁₀N₂O₂, MW 202.21 g/mol). This compound is supplied as a solid with a melting point of 55–58 °C and a typical purity of ≥95%.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 59194-20-6
Cat. No. B1334668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methyl-2-nitrophenyl)-1H-pyrrole
CAS59194-20-6
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H10N2O2/c1-9-4-5-10(11(8-9)13(14)15)12-6-2-3-7-12/h2-8H,1H3
InChIKeyDFPKHCCZVFEALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methyl-2-nitrophenyl)-1H-pyrrole (CAS 59194-20-6) – Physicochemical Identity and Positional Isomer Differentiation


1-(4-Methyl-2-nitrophenyl)-1H-pyrrole (CAS 59194-20-6) is an N-arylpyrrole building block characterized by a pyrrole ring N-substituted with a 4-methyl-2-nitrophenyl moiety (C₁₁H₁₀N₂O₂, MW 202.21 g/mol) . This compound is supplied as a solid with a melting point of 55–58 °C and a typical purity of ≥95% . The presence of both an electron-withdrawing nitro group and an electron-donating methyl group on the phenyl ring creates a distinct electronic environment that differentiates it from its des-methyl and positional-isomer analogs [1]. Key computed molecular descriptors include a LogP of 3.22 and a polar surface area (PSA) of 50.75 Ų .

Why 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole Cannot Be Simply Replaced by In-Class N-Arylpyrrole Analogs


Generic substitution among N-arylpyrroles is confounded by the profound impact of phenyl ring substitution patterns on solid-state properties, lipophilicity, and chemical reactivity. The target compound's ortho-nitro, para-methyl substitution creates a sterically and electronically distinct environment compared to its para-nitro (des-methyl) and meta-nitro positional isomers. These differences manifest as a >125 °C melting point differential, a ~0.3 log-unit shift in lipophilicity (LogP), and altered nitro-group reduction kinetics—parameters that directly influence purification protocols, formulation compatibility, and downstream synthetic efficiency . Furthermore, the ortho-nitro group enables chemoselective reduction pathways to ortho-amino intermediates that are inaccessible from meta- or para-nitro isomers, a critical consideration for medicinal chemistry and materials science applications [1].

Quantitative Differentiation Evidence: 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole vs. Closest Analogs


Melting Point Depression: 125 °C+ Lower Than Des-Methyl Analog Enabling Solution-Phase Processing

1-(4-Methyl-2-nitrophenyl)-1H-pyrrole exhibits a melting point of 55–58 °C , which is approximately 125–128 °C lower than its des-methyl analog 1-(4-nitrophenyl)-1H-pyrrole (MP 180–183 °C) . This dramatic depression reflects weaker crystal packing forces attributable to the presence of the ortho-methyl group, which disrupts planarity and intermolecular interactions. The low melting point of the target compound places it in a favorable thermal range for melt-based processing, solvent-assisted grinding, and room-temperature liquid-assisted formulation strategies that are inaccessible to the high-melting des-methyl analog.

Solid-state properties Purification Formulation

Lipophilicity Gain: LogP 3.22 vs. 2.91 for Des-Methyl Analog, Enhancing Membrane Permeability Potential

The computed octanol-water partition coefficient (LogP) for 1-(4-methyl-2-nitrophenyl)-1H-pyrrole is 3.22 , compared to 2.91 for the des-methyl analog 1-(4-nitrophenyl)-1H-pyrrole . This ΔLogP of +0.31 represents a meaningful ~2-fold increase in lipophilicity attributable solely to the addition of a single methyl group. Both compounds share an identical polar surface area of 50.75 Ų , indicating that the lipophilicity gain is achieved without additional hydrogen-bonding capacity. The target compound also satisfies Lipinski's Rule of Five criteria [1], with a LogD (pH 7.4) of 2.98 [1].

Lipophilicity Drug-likeness Membrane permeability

Boiling Point and Volatility: 344.2 °C vs. 327.7 °C for Des-Methyl Analog, Enabling Higher-Temperature Processing Windows

1-(4-Methyl-2-nitrophenyl)-1H-pyrrole has a boiling point of 344.2 °C at 760 mmHg and a flash point of 162 °C , compared to a boiling point of 327.7 °C for 1-(4-nitrophenyl)-1H-pyrrole . The +16.5 °C boiling point elevation and +10 °C flash point elevation (162 °C vs. 152 °C) confer a wider safe-handling temperature window and greater thermal stability, which are advantageous for reactions requiring elevated temperatures or melt-processing conditions.

Thermal stability Distillation Process chemistry

Ortho-Nitro Reduction Pathway: Chemoselective Access to Ortho-Amino Intermediates Unavailable from Meta/Para-Nitro Isomers

The ortho-nitro group in 1-(4-methyl-2-nitrophenyl)-1H-pyrrole can undergo selective reduction to yield 1-(2-amino-4-methylphenyl)pyrrole (CAS 59194-21-7), a versatile aniline intermediate . This ortho-amino product is structurally inaccessible from the meta-nitro isomer 1-(4-methyl-3-nitrophenyl)-1H-pyrrole (CAS 383137-84-6) or the para-nitro analog 1-(4-nitrophenyl)-1H-pyrrole. Furthermore, a published green chemistry protocol employing sodium dithionite (Na₂S₂O₄) enables chemoselective reduction of ortho-nitrophenyl-pyrroles in the presence of aldehyde and ester functionalities, providing yields generally >90% at room temperature within 1 hour [1]. This methodology is directly applicable to the target compound.

Chemoselective reduction Fused heterocycles Synthetic intermediate

Steric and Electronic Differentiation from 2,5-Dimethylpyrrole Analog: Monopyrrole vs. Disubstituted Pyrrole Core

The disubstituted pyrrole analog 2,5-dimethyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole (CAS 32411-27-1) differs from the target compound in having both pyrrole α-positions blocked by methyl groups . While the disubstituted analog exhibits a significantly higher boiling point (565.9 °C vs. 344.2 °C) and much lower PSA (4.93 vs. 50.75 Ų), these differences come at the cost of blocking the pyrrole C2 and C5 positions, which are the most reactive sites for electrophilic aromatic substitution . The target compound, with an unsubstituted pyrrole ring, retains full accessibility to C2/C5 functionalization—a critical feature for further derivatization in library synthesis and structure-activity relationship (SAR) campaigns.

Steric effects Electrophilic substitution Pyrrole reactivity

Class-Level Antimicrobial Potential: N-Arylpyrroles with Nitro Substitution Exhibit Documented Anti-Staphylococcal and Anti-E. coli Activity

Although direct MIC data for 1-(4-methyl-2-nitrophenyl)-1H-pyrrole have not been published, the broader class of nitrophenyl-substituted pyrroles has a well-documented antimicrobial profile. 1,4- and 1,5-diarylpyrrole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, with the position of the nitrophenyl group on the pyrrole ring influencing potency [1]. The presence of a nitro group on the phenyl ring enhances antibacterial activity through redox cycling mechanisms that disrupt microbial cell function [2]. As a representative N-(2-nitrophenyl)pyrrole scaffold, the target compound is positioned as a relevant entry point for antimicrobial SAR exploration.

Antimicrobial Nitroarene Structure-activity relationship

Validated Application Scenarios for 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole (CAS 59194-20-6) Based on Quantitative Evidence


Medicinal Chemistry Building Block for Ortho-Amino-Directed Fused Heterocycle Synthesis

The target compound is the preferred N-arylpyrrole precursor when the synthetic route requires subsequent reduction of the ortho-nitro group to an ortho-amino group for intramolecular cyclization. The resulting 1-(2-amino-4-methylphenyl)pyrrole intermediate (CAS 59194-21-7) enables the construction of pyrrole-fused quinoxalines and quinoxalones using the sodium dithionite one-pot protocol (room temperature, 1 h, >90% yield) . This application scenario is foreclosed to the meta-nitro and para-nitro positional isomers, making the target compound uniquely suited for this synthetic strategy .

Cell-Permeable Probe Design Leveraging Favorable Lipophilicity-to-PSA Ratio

With a LogP of 3.22, LogD (pH 7.4) of 2.98, and PSA of 50.75 Ų , 1-(4-methyl-2-nitrophenyl)-1H-pyrrole occupies a favorable region of physicochemical space for passive membrane permeability. Compared to the des-methyl analog (LogP 2.91, same PSA) , the target compound offers a 0.31 log-unit lipophilicity advantage without increasing hydrogen-bonding capacity—a combination predictive of superior cell penetration . This makes it the preferred scaffold for designing cell-based assay probes, fluorescent sensors, and hypoxia-activated prodrug candidates where intracellular target engagement is required.

High-Temperature Reaction Conditions Requiring Extended Thermal Stability

For synthetic protocols operating at elevated temperatures (e.g., Pd-catalyzed cross-coupling, melt-phase polymerizations, or high-boiling solvent reflux conditions), the target compound's boiling point of 344.2 °C and flash point of 162 °C provide a 16.5 °C wider safe-handling margin compared to 1-(4-nitrophenyl)-1H-pyrrole (BP 327.7 °C, flash point 152 °C) . This thermal advantage, combined with the compound's solid-state stability under recommended storage conditions (cool, dry place) , supports its selection for process chemistry development where thermal robustness is a critical procurement criterion.

Electrophilic Substitution Diversification on the Pyrrole Core for SAR Library Synthesis

Unlike the 2,5-dimethyl-blocked analog (CAS 32411-27-1), which has both pyrrole α-positions occupied, the target compound retains an unsubstituted pyrrole ring fully accessible to electrophilic aromatic substitution at C2 and C5 . This structural feature, combined with the electron-tuning effects of the ortho-nitro and para-methyl substituents on the N-phenyl ring, positions the target compound as a versatile diversification point for generating focused libraries of N-arylpyrrole derivatives. The compound is commercially available at ≥95% purity from multiple reputable vendors , ensuring batch-to-batch consistency for SAR studies.

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